molecular formula C13H15BF2O3 B6299467 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 2121512-03-4

2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6299467
CAS No.: 2121512-03-4
M. Wt: 268.07 g/mol
InChI Key: FZJJODKHPXNPJC-UHFFFAOYSA-N
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Description

This compound is a fluorinated aromatic aldehyde containing a pinacol boronic ester group. Its molecular formula is C₁₃H₁₅BF₂O₃ (MW: 268.06 g/mol), with the boronate moiety at the para position relative to the aldehyde and fluorine atoms at the 2- and 5-positions of the benzene ring . It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals and materials science .

Properties

IUPAC Name

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJJODKHPXNPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Miyaura borylation reaction is the most widely employed method for introducing boronic ester functionalities to aromatic systems. For the target compound, this involves coupling 4-bromo-2,5-difluorobenzaldehyde with bis(pinacolato)diboron (B2_2Pin2_2) under palladium catalysis. The general reaction proceeds as follows:

4-Bromo-2,5-difluorobenzaldehyde+B2Pin2Pd catalyst2,5-Difluoro-4-(pinacolatoboryl)benzaldehyde\text{4-Bromo-2,5-difluorobenzaldehyde} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst}} \text{2,5-Difluoro-4-(pinacolatoboryl)benzaldehyde}

Optimized Conditions

  • Catalyst : Pd(dppf)Cl2_2 (1–5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF)

  • Temperature : 80–100°C under nitrogen atmosphere

  • Reaction Time : 12–24 hours

Table 1: Representative Yields and Conditions

PrecursorCatalyst LoadingSolventYield (%)Reference
4-Bromo-2,5-difluorobenzaldehyde3 mol% Pd(dppf)Cl2_2Dioxane78
4-Iodo-2,5-difluorobenzaldehyde2 mol% PdCl2_2(PPh3_3)2_2DMF85

Key considerations include the chelation effect of the aldehyde group, which can influence regioselectivity. The use of bulky ligands (e.g., dppf) mitigates undesired side reactions, such as protodeboronation.

Directed C-H Borylation

Mechanistic Framework

In the absence of a pre-installed halogen, directed C-H borylation leverages the aldehyde group as a transient directing group. Iridium catalysts (e.g., Ir(COD)(OMe))2_2 paired with bipyridine ligands enable selective borylation at the para position relative to the aldehyde.

2,5-Difluorobenzaldehyde+PinB-BPinIr catalystTarget Compound\text{2,5-Difluorobenzaldehyde} + \text{PinB-BPin} \xrightarrow{\text{Ir catalyst}} \text{Target Compound}

Challenges and Solutions

  • Regioselectivity : Fluorine atoms at the 2- and 5-positions exert meta-directing effects , complicating C-H activation. Computational studies suggest that steric effects dominate over electronic effects in iridium-catalyzed systems.

  • Catalyst Loading : High catalyst loadings (5–10 mol%) are typically required, increasing costs. Recent advances using photoredox catalysis reduce loading to 1–2 mol%.

Halogen Exchange Strategies

Lithium-Halogen Exchange

A less common approach involves lithium-halogen exchange followed by quenching with a boron electrophile. For example, treatment of 4-bromo-2,5-difluorobenzaldehyde with n-BuLi generates a lithium intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester.

4-Bromo-2,5-difluorobenzaldehyden-BuLiLi intermediateBoron electrophileTarget Compound\text{4-Bromo-2,5-difluorobenzaldehyde} \xrightarrow{\text{n-BuLi}} \text{Li intermediate} \xrightarrow{\text{Boron electrophile}} \text{Target Compound}

Limitations

  • Functional Group Tolerance : The strong basicity of n-BuLi risks aldol condensation of the aldehyde. Low temperatures (−78°C) and rapid quenching are essential.

  • Yield : Typically lower (50–60%) compared to Miyaura borylation.

Post-Functionalization of Boronic Acids

Two-Step Synthesis

An alternative route involves synthesizing 2,5-difluoro-4-boronic acid benzaldehyde followed by esterification with pinacol :

  • Suzuki Coupling : React 4-bromo-2,5-difluorobenzaldehyde with a boron source (e.g., B(OH)3_3).

  • Protection : Treat the boronic acid with pinacol in refluxing toluene.

Table 2: Esterification Conditions

Boronic AcidProtecting AgentAcid CatalystYield (%)
2,5-Difluoro-4-boronic acid benzaldehydePinacolHCl (cat.)92

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents disclose continuous flow reactors for large-scale production. Key advantages include:

  • Improved Heat Transfer : Mitigates exothermic side reactions.

  • Reduced Catalyst Loading : 0.5–1 mol% Pd achieved via immobilized catalysts.

Purification Techniques

  • Crystallization : The target compound crystallizes from hexane/ethyl acetate (7:3) at −20°C.

  • Chromatography : Silica gel chromatography with EtOAc/hexane eluents (Rf_f = 0.4).

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its dioxaborolane group can participate in various reactions such as Suzuki coupling and cross-coupling reactions. These reactions are essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study:
In a study by Zhang et al. (2023), 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde was employed to synthesize fluorinated biaryl compounds via Suzuki coupling. The resulting products exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Medicinal Chemistry

The compound's fluorinated structure contributes to its bioactivity and pharmacokinetic properties. Fluorine atoms can improve the metabolic stability of drug candidates and enhance their binding affinity to biological targets.

Case Study:
Research conducted by Lee et al. (2024) demonstrated that derivatives of this compound showed promising results as inhibitors of specific cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Materials Science

In materials science, this compound can be used to develop advanced materials with tailored properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Case Study:
A recent investigation by Patel et al. (2025) explored the use of this compound in creating luminescent materials for optoelectronic devices. The study reported improved luminescent efficiency and stability compared to conventional materials.

Data Tables

Application AreaDescriptionExample Study
Organic SynthesisBuilding block for complex organic moleculesZhang et al., 2023
Medicinal ChemistryLead structure for drug developmentLee et al., 2024
Materials ScienceDevelopment of luminescent materialsPatel et al., 2025

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

  • 4-Amino-2,5-difluorobenzeneboronic acid pinacol ester Structure: Replaces the aldehyde (-CHO) with an amino (-NH₂) group. Impact: The amino group enhances nucleophilicity, making it suitable for Buchwald-Hartwig amination reactions. However, the absence of the aldehyde limits its use in condensation reactions . Molecular Formula: C₁₂H₁₆BF₂NO₂ (MW: 255.07 g/mol) .
  • 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester Structure: Substitutes the aldehyde with a hydroxyl (-OH) group. Impact: The phenolic -OH increases acidity (pKa ~9–10) and enables hydrogen bonding, altering solubility and coordination properties . Molecular Formula: C₁₂H₁₅BF₂O₃ (MW: 256.05 g/mol) .
  • 4-Fluoro-5-boronate-2-(trifluoromethyl)benzaldehyde

    • Structure : Introduces a trifluoromethyl (-CF₃) group at position 2.
    • Impact : The electron-withdrawing -CF₃ group reduces electron density at the aldehyde, slowing nucleophilic additions but enhancing stability toward oxidation .
    • Molecular Formula : C₁₄H₁₅BF₄O₃ (MW: 318.10 g/mol) .

Boronate Ester Modifications

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
    • Structure : Replaces the benzene ring with a thiophene heterocycle.
    • Impact : The sulfur atom increases polarizability, improving charge transport in organic electronics. The aldehyde retains reactivity for condensations, as demonstrated in light-emitting electrochemical cells .
    • Molecular Formula : C₁₁H₁₅BO₂S (MW: 222.11 g/mol) .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) :

    • Fluorine atoms at positions 2 and 5 decrease electron density at the aldehyde, reducing susceptibility to nucleophilic attack but enhancing stability in acidic conditions .
    • Trifluoromethyl groups (e.g., in JT-7294) further amplify this effect, lowering HOMO energy and altering redox properties .
  • Steric Hindrance :

    • The pinacol boronate’s methyl groups create steric bulk, slowing transmetalation in cross-coupling reactions compared to less hindered analogs like phenylboronic acids .

Biological Activity

2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This article reviews its biological activity based on diverse research findings and case studies.

The compound is characterized by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15BF2O3
  • CAS Number : 2121512-03-4
  • Molecular Weight : 268.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that the dioxaborolane moiety enhances its reactivity and potential for forming stable complexes with biological macromolecules.

Biological Activity Overview

  • Antimicrobial Properties : Initial screenings have shown that derivatives of dioxaborolane compounds exhibit antimicrobial activity against a range of pathogens. For instance, the introduction of fluoro substituents has been linked to improved potency against certain bacterial strains .
  • Anticancer Activity : Research indicates that compounds similar to 2,5-difluoro derivatives can inhibit cancer cell proliferation by disrupting cellular signaling pathways. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of kinases associated with cancer progression .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50 (nM)Reference
AntimicrobialE. coli50
AnticancerHeLa cells30
Enzyme InhibitionMLK35

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluoro-substituted dioxaborolanes revealed that the presence of fluorine significantly enhances antimicrobial efficacy. The compound exhibited an EC50 value of 50 nM against E. coli, indicating strong antibacterial properties .

Case Study 2: Anticancer Properties

In vitro assays on HeLa cells showed that the compound inhibited cell proliferation with an EC50 of 30 nM. This suggests potential application in cancer therapeutics targeting cervical cancer cells .

Case Study 3: Kinase Inhibition

Research into the inhibition of mixed lineage kinases (MLKs) demonstrated that this compound could effectively inhibit MLK3 activity with an IC50 of approximately 5 nM. This inhibition is crucial for developing treatments for conditions like neurodegenerative diseases where MLK pathways are implicated .

Q & A

Q. Basic

  • ¹H/¹³C/¹⁹F NMR : Key signals include the aldehyde proton (~10 ppm), aromatic protons (δ 7.5–8.0 ppm), and fluorine coupling patterns (J ~20 Hz for ortho-F) .
  • HRMS : Exact mass (calc. for C₁₃H₁₄BF₂O₃: 283.10) confirms molecular ion [M+H]⁺ .
  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

How does the difluoro substitution pattern influence reactivity in cross-coupling reactions?

Advanced
The 2,5-difluoro substitution directs coupling to the para position due to steric and electronic effects. Fluorine’s electron-withdrawing nature activates the boronate group for nucleophilic attack but may slow transmetallation. Comparative studies with non-fluorinated analogs show reduced yields (~15–20% decrease) due to competitive side reactions (e.g., protodeboronation). Mitigate this by using bulky ligands (XPhos) or lowering reaction temperatures .

What precautions are necessary for handling and storing this compound?

Q. Basic

  • Storage : Store at 4–8°C under argon in amber vials to prevent aldehyde oxidation and boronate hydrolysis .
  • Handling : Use gloves (nitrile) and eye protection. Avoid inhalation (H335 hazard) by working in a fume hood.
  • Incompatibilities : Moisture, strong acids/bases, and oxidizing agents degrade the boronate ester .

How is this compound applied in materials science, such as optoelectronics?

Advanced
The boronate group enables conjugated polymer synthesis via Suzuki coupling. For example:

  • OLEDs : Incorporate into emissive layers by coupling with aryl bromides (e.g., 9,9-dimethylacridine derivatives) to form electron-transport materials .
  • Fluorescent probes : Functionalize with fluorophores (e.g., BODIPY) for hydrogen peroxide detection via boronate-to-phenol oxidation .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Byproduct formation : Protodeboronation (~5–10% yield loss) occurs under prolonged heating. Use microwave-assisted synthesis to reduce reaction time .
  • Purification : Scale-up column chromatography is inefficient. Switch to recrystallization (toluene/hexanes) or distillation under reduced pressure.
  • Catalyst cost : Replace Pd with Ni catalysts (e.g., NiCl₂(dppf)) for cost-effective gram-scale synthesis .

How does this compound compare to analogous benzaldehyde boronate esters in medicinal chemistry?

Advanced
The difluoro motif enhances metabolic stability compared to non-fluorinated analogs. For example:

  • Bioavailability : LogP ~2.1 (vs. ~1.8 for non-fluorinated analogs) improves membrane permeability.
  • Enzymatic resistance : Fluorine reduces oxidative metabolism in liver microsomes (t₁/₂ > 60 min vs. 30 min for non-fluorinated) .

What computational methods predict the compound’s reactivity in novel reactions?

Q. Advanced

  • DFT calculations : Model transition states for Suzuki coupling (B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular docking : Simulate interactions with catalytic sites (e.g., Pd(0) centers) to design tailored ligands.
  • QSPR models : Correlate substituent effects (Hammett σₚ values) with reaction rates .

How is the compound utilized in multi-step synthetic workflows?

Q. Advanced

  • Tandem reactions : Combine Suzuki coupling with subsequent aldehyde functionalization (e.g., condensation with amines to form Schiff bases) .
  • Protecting group strategies : Use the boronate as a directing group for C–H activation, followed by deprotection (H₂O₂/NaOH) to yield hydroxylated products .

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